molecular formula C7H8N2O B166635 Phenylurea CAS No. 64-10-8

Phenylurea

Cat. No. B166635
CAS RN: 64-10-8
M. Wt: 136.15 g/mol
InChI Key: LUBJCRLGQSPQNN-UHFFFAOYSA-N
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Description

Phenylurea is a valuable organic compound with wide-ranging applications in agriculture, pharmaceuticals, plastics, and the oil and gas industry . It is a type of organic compound composed of a phenyl group and a urea group . It is a white crystalline solid that is highly soluble in organic solvents such as ethanol, but only slightly soluble in water .


Synthesis Analysis

Phenylurea is synthesized by the reaction of aniline and urea . The process involves putting urea, hydrochloric acid, and aniline into the reaction pot, heating and stirring, refluxing at 100-104°C for 1 hour, adding water and stirring, cooling, filtering, washing the filter cake with water, and drying to obtain the finished product of phenylurea .


Molecular Structure Analysis

Phenylurea has a molecular formula of C7H8N2O and a molar mass of 136.15 g/mol . The geometry configuration, pharmacophore features, and electron distribution in the substituents were found to be related to the antibody binding activity . The geometrical and electrostatic properties on the van der Waals (vdW) surface of the substituents played a critical role in the antibody-phenylurea recognition process .


Chemical Reactions Analysis

Phenylurea is used as an intermediate in the synthesis of various drugs such as antihistamines, anticonvulsants, and antidepressants . It is also used as a reagent in the analysis of amino acids and proteins .


Physical And Chemical Properties Analysis

Phenylurea is a white crystalline solid that is highly soluble in organic solvents such as ethanol, but only slightly soluble in water . It has a molecular formula of C7H8N2O and a molar mass of 136.15 g/mol .

Scientific Research Applications

Environmental Fate and Degradation

Phenylurea herbicides, used globally for weed control in cereal crops, are of environmental concern due to their persistence in soil and water. Understanding their fate is critical, and research highlights biodegradation as a key process in natural attenuation of these pesticides in agricultural soils. Bacterial degradation of phenylurea herbicides in soil leads to a slow degradation of the phenyl ring and substantial spatial heterogeneity in degradative populations, affecting patterns of leaching losses from fields. In contrast, a soil fungus, Mortierella sp., shows different degradation pathways from bacteria, producing new metabolites of environmental concern (Hussain et al., 2015) (Sørensen et al., 2003) (Badawi et al., 2009).

Analytical Detection and Measurement

Advancements in analytical techniques have enabled precise detection of phenylurea herbicides. High-performance liquid chromatography with electrochemical detection has been developed to monitor these compounds in crops, surface waters, and soils, overcoming challenges posed by their polar nature and low vapor pressure (Chiavari & Bergamini, 1985).

Phytoremediation

Studies reveal that expressing the human gene CYP1A2 in Arabidopsis thaliana enhances tolerance and detoxification of the phenylurea herbicide linuron, suggesting a potential approach for phytoremediation. Similarly, the expression of PgCYP76B93, a cytochrome P450 enzyme from ginseng, in Arabidopsis showed enhanced resistance against phenylurea herbicides, indicating its potential role in bioremediation (Azab et al., 2018) (Jang et al., 2020).

Herbicide Degradation and Environmental Effects

Research also focuses on the abiotic degradation of phenylureas, like diuron, in soil-water systems. Low molecular weight humic acid-like compounds have been found to efficiently catalyze diuron hydrolysis. These findings help in predicting the fate and degradation mechanisms of phenylureas in the environment (Salvestrini, 2013). Another study shows that exposure to the phenylurea herbicide diuron can decrease the recovery capacities of microbial communities in natural riverine environments, indicating potential ecological impacts (Pesce et al., 2006).

Safety And Hazards

Phenylurea is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . It can cause respiratory, digestive, and nervous system problems . Protective equipment and clothing should always be worn when working with phenylurea, and any spills or releases should be immediately contained and addressed .

Future Directions

The removal of Phenylurea from contaminated environments has been a hot topic for researchers in recent decades . Bioremediation, which seldom leaves harmful intermediate metabolites, is emerging as the most effective and eco-friendly strategy for removing Phenylurea from the environment .

properties

IUPAC Name

phenylurea
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InChI

InChI=1S/C7H8N2O/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LUBJCRLGQSPQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8N2O
Record name PHENYL UREA PESTICIDE, LIQUID, POISONOUS
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DSSTOX Substance ID

DTXSID8042507
Record name 1-Phenylurea
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Molecular Weight

136.15 g/mol
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Physical Description

Phenyl urea pesticide, liquid, poisonous appears as a liquid dissolved or suspended in a liquid carrier. Contains any of several related compounds (Diuron, Fenuron, Linuron, Neburon, Siduron, Monuron) formally derived from urea. Carrier is water emulsifiable. Toxic by inhalation, skin absorption, or ingestion. Obtain the technical name of the specific pesticide and carrier from the shipping papers and contact CHEMTREC, 800-424-9300 for response information.
Record name PHENYL UREA PESTICIDE, LIQUID, POISONOUS
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Product Name

1-Phenylurea

CAS RN

64-10-8
Record name PHENYL UREA PESTICIDE, LIQUID, POISONOUS
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Record name Urea, N-phenyl-
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Record name N-PHENYLUREA
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Synthesis routes and methods I

Procedure details

To a solution of azaproline VI (20.0 mg, 0.056 mmol) and TEA (9.5 pt, 0.068 mmol) in DCM (400 μL)/MeCN (750 μL) was added phenylisocyanate (7.3 μL, 0.067 mmol). The solution was stirred at rt for 16 h then concentrated in vacuo. The crude residue was purified by silica gel chromatography (ethyl acetate-hexanes) to afford 18.9 mg of phenylurea in 71% yield. LCMS (M+1): 474.84.
Name
azaproline
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.068 mmol
Type
reactant
Reaction Step One
Name
Quantity
750 μL
Type
reactant
Reaction Step One
Quantity
7.3 μL
Type
reactant
Reaction Step One
Name
Quantity
400 μL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

Aniline (18.6 g, 200 mmol) was dissolved in 100 ml of 2M hydrochloric acid (aq.), cooled down to 2° C. by immersing in ice bath, charged with potassium cyanate (19.5 g, 240 mmol) portion wise in 30 minutes under stirring, the cooling was removed and stirred for 4 h at room temperature, whereby thick white solids precipitated. The reaction mixture was stored at 4° C. for 1 h. The solids were separated by filtration, washed well with ice cold water and dried under vacuum yielding pure white solids (25.6 g, 94%).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods III

Procedure details

Phenyl isocyanate was coupled with the amide product using a method similar to those described above, affording the intermediate phenylurea compound. MW calculated for C30H29N7O7 (MH+) 600. found 600 by LCMS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of phenyl isocyanate(1.0 equiv.) in dimethyl formamide (1 ml) the corresponding aniline (1.0 equiv.) was added. The reaction mixture was stirred at 80° C. until complete (3-16 hrs.), then removed solvent under vacuum. The purification, yields and spectral characteristics for each individual compound are listed below. Additional synthetic methods are provided for in PCT US96/02260 filed Feb. 16, 1996 whose disclosure is incorporated herein by reference.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To 3-(6,7-dimethoxyquinazolin-4-yloxy)aniline from Example 113A (89 mg, 0.3 mmol) in THF (3 mL) was added phenyl isocyanate (33 uL, 0.3 mmol) and the solution stirred at room temperature overnight. The reaction was concentrated in vacuo, diluted with EtOAc, and filtered to give 14346,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-phenylurea (63 mg, 0.15 mmol, 50%). 1H NMR (300 MHz, DMSO-d6) δ 8.88 (s, 1H), 8.74 (s, 1H), 8.57 (s, 1H), 7.61-7.56 (m, 2H), 7.48-7.35 (m, 4H), 7.32-7.21 (m, 3H), 7.02-7.89 (m, 2H), 3.99 (s, 6H); LC-MS (ESI) m/z 417 (M+H)+.
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
33 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25,000
Citations
LC Post, BJ De Jong, WR Vincent - Pesticide Biochemistry and Physiology, 1974 - Elsevier
The mode of action has been investigated of the 1-(2,6-dichlorobenzoyl)-3-phenyl ureas, a new type of insecticide. A microautoradiographical study was made of the incorporation of …
Number of citations: 296 www.sciencedirect.com
J Liu - Hayes' handbook of pesticide toxicology, 2010 - Elsevier
Publisher Summary This chapter appraises substituted phenylurea herbicides. They are a group of pesticides used for general weed control in agricultural and nonagricultural practices…
Number of citations: 45 www.sciencedirect.com
SR Sørensen, GD Bending… - FEMS microbiology …, 2003 - academic.oup.com
… metabolism of IPU and related phenylurea herbicides in and below … phenylurea-degrading soil micro-organisms and similarities between metabolic pathways for different phenylurea …
Number of citations: 282 academic.oup.com
A Amine-Khodja, A Boulkamh, P Boule - Photochemical & Photobiological …, 2004 - Springer
The photochemical behaviour of phenylurea herbicides in aqueous solution is highly dependent on the nature and position of substituents on the ring. Most of these herbicides are …
Number of citations: 71 link.springer.com
F Bangerth, M Schröder - Plant growth regulation, 1994 - Springer
… The gibberellins GA 3 , GA 4 , GA 5 and GA 7 and the synthetic phenylurea-type cytokinin CPPU (N-(2-chloro-4-pyridyl)-N-phenylurea), were applied alone and in combination to …
Number of citations: 74 link.springer.com
S Hussain, M Arshad, D Springael… - Critical Reviews in …, 2015 - Taylor & Francis
Phenylurea herbicides are world widely used for controlling … the environmental fate of phenylurea herbicides after their … that control the biodegradation of phenylurea herbicides. …
Number of citations: 99 www.tandfonline.com
SJ Brooks, PA Gale, ME Light - Chemical communications, 2005 - pubs.rsc.org
A simple bis-urea containing anion receptor, synthesised from ortho-phenylenediamine, has been shown to have excellent selectivity for carboxylates in solution, with a crystal structure …
Number of citations: 65 pubs.rsc.org
KJ Patterson, KA Mason, KS Gould - New Zealand journal of crop …, 1993 - Taylor & Francis
Abstract Effects of the synthetic cytokinin CPPU (N‐(2‐chloro‐4‐pyridyl)‐N'‐phenylurea; common name forchlorfenuron) on kiwifruit (Actinidia deliciosa) cv. Hayward fruit growth, …
Number of citations: 95 www.tandfonline.com
S Navarro, J Hernandez-Bastida… - Journal of agricultural …, 2012 - ACS Publications
In this study, the potential groundwater pollution of 12 substituted phenylurea herbicides (chlorbromuron, chlorotoluron, diuron, fenuron, fluometuron, isoproturon, linuron, metobromuron…
Number of citations: 33 pubs.acs.org
CJ O'Connor, JW Barnett - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… We report below the rate constants of hydrolysis of phenylurea and 4-fluorophenylurea … Phenylurea and 3methylphenylurea are sulphonated rapidly at high acidities and we report …
Number of citations: 13 pubs.rsc.org

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